![molecular formula C7H10Cl2N2 B1653808 (S)-1-(3-Chloropyridin-2-yl)ethanamine HCl CAS No. 1956434-68-6](/img/structure/B1653808.png)
(S)-1-(3-Chloropyridin-2-yl)ethanamine HCl
Overview
Description
(S)-1-(3-Chloropyridin-2-yl)ethanamine HCl, also known as R-(-)-3-chloro-α-methylbenzylamine hydrochloride, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
Scientific Research Applications
Synthesis of Novel Derivatives
This compound can be used as a starting material in the synthesis of novel chemical derivatives. For instance, it has been used in the synthesis of novel 3-Chloropyridin-2-yl-Pyrazole derivatives .
Insecticidal Activities
The novel derivatives synthesized from this compound have shown promising insecticidal activities. Compounds derived from it showed 100% insecticidal activities against oriental armyworm (Mythimna separata) at 200mg/L .
Fungicidal Activities
In addition to insecticidal properties, these derivatives also exhibited fungicidal activities. They were found to be effective against several fungi including A. solani, F. graminearum, P. capsici, S. sclerotiorum, B. cinerea and R. solani .
Antibacterial Activity
Some of the synthesized compounds, particularly those containing an acylguanidine linker, showed favorable antibacterial activity against B. cinerea .
QSAR Study
The compound and its derivatives have been used in Quantitative Structure-Activity Relationship (QSAR) studies. These studies help in understanding the relationship between the chemical structure of a compound and its biological activity .
properties
IUPAC Name |
(1S)-1-(3-chloropyridin-2-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUOSKLBPMQQON-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1956434-68-6 | |
Record name | 2-Pyridinemethanamine, 3-chloro-α-methyl-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956434-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.